1-Bromo-3-(2,2,2-trifluoroethoxy)propane
Overview
Description
“1-Bromo-3-(2,2,2-trifluoroethoxy)propane” is a chemical compound with the CAS Number: 1152515-05-3 . It has a molecular weight of 221.02 .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(2,2,2-trifluoroethoxy)propane” is1S/C5H8BrF3O/c6-2-1-3-10-4-5(7,8)9/h1-4H2
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Applications of Chemical Compounds
Research in the area of chemical synthesis often focuses on developing efficient methods for producing valuable compounds. For example, studies on the catalytic hydrogenolysis of glycerol to propanediols highlight the importance of finding new catalysts and processes for producing chemicals with wide applications in industry, including plastics, pharmaceuticals, and textiles. The search for more efficient catalysts, such as platinum and rhodium-based systems, is driven by the need to enhance chemoselectivity and process efficiency (Zhang et al., 2021; Martino et al., 2021).
Environmental and Health Implications of Brominated Compounds
The occurrence and environmental fate of brominated compounds, such as flame retardants, have been the subject of several studies. These compounds, due to their widespread use, pose potential risks to the environment and human health. Research on novel brominated flame retardants (NBFRs) has focused on their presence in indoor air, dust, consumer goods, and food, highlighting the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).
Innovative Separation Processes
The development of membranes and separation technologies is critical for various applications in chemical processing, environmental remediation, and energy production. Research on poly[(1-trimethylsilyl)-1-propyne]-based membranes for liquid-liquid separation, for example, shows the potential of these materials in the separation of organic products from fermentation broths and other applications (Volkov et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to act as thiol-reactive trifluoromethyl probes . These probes are often used in the study of various biochemical processes, particularly those involving sulfur-containing compounds like cysteine residues in proteins.
Mode of Action
Based on its structural similarity to other thiol-reactive trifluoromethyl probes, it may interact with its targets by forming covalent bonds with thiol groups, thereby modifying the function of the target molecules .
Biochemical Pathways
As a potential thiol-reactive probe, it could be involved in studying pathways related to protein function and structure, redox biology, and signal transduction .
Result of Action
As a potential thiol-reactive probe, it could modify the function of target molecules, leading to changes in cellular processes .
properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3O/c6-2-1-3-10-4-5(7,8)9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVJVCBIFCNAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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